![molecular formula C19H15BrClNO2S2 B2621188 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-70-3](/img/structure/B2621188.png)
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a small organic molecule with a complex structure. It is a synthetic compound that is used in a variety of scientific research applications. It is also known as 4-BPS-4-CPS-DMP. This molecule has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, dyes, and photochemical intermediates. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers with specific properties, such as biodegradability, flame retardancy, and thermal stability.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act as an agonist of G-protein coupled receptors, such as the adenosine A2A receptor. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine are not yet fully understood. However, in vitro studies have shown that the molecule has anti-inflammatory, anti-oxidative, and anti-allergic effects. Additionally, in vivo studies have shown that the molecule has anti-tumor and anti-cancer effects. Furthermore, in vivo studies have shown that the molecule has neuroprotective effects.
实验室实验的优点和局限性
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low molecular weight, which makes it easier to handle and store. However, there are some limitations to using this molecule in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine. For example, further research could be done to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, and anti-allergic agent. Additionally, further research could be done to investigate its potential as a drug delivery system, as well as its potential use in the synthesis of polymers with specific properties. Furthermore, further research could be done to investigate its potential use in the synthesis of drugs, dyes, and photochemical intermediates.
合成方法
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can be achieved through a few different methods. The most common method is the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of an acid, such as hydrochloric acid, or the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a catalyst, such as palladium chloride.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIILLSOXRHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

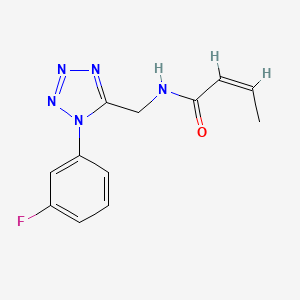
![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
![4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2621110.png)
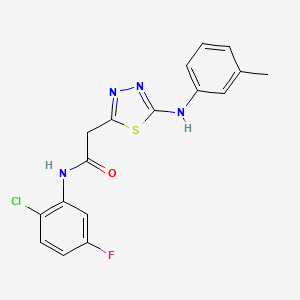
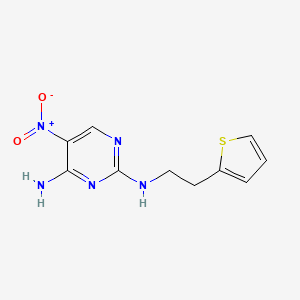
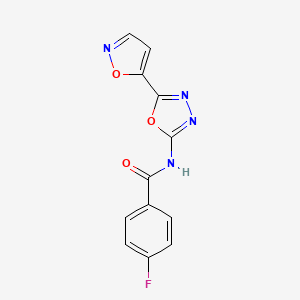
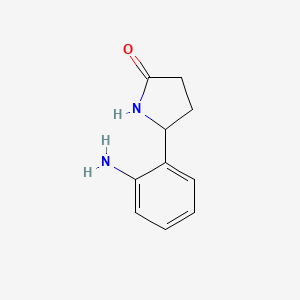

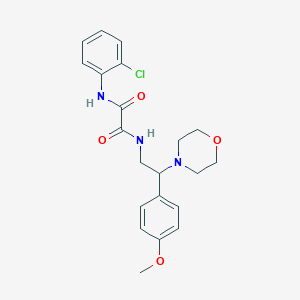
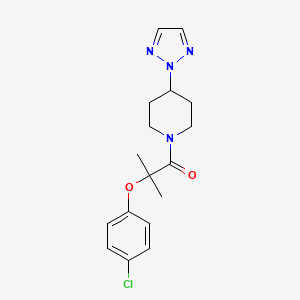
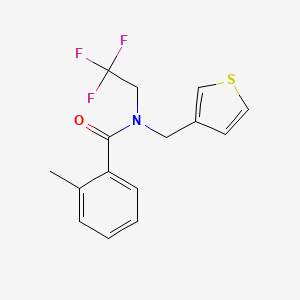
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)